PF 1022A

Vue d'ensemble

Description

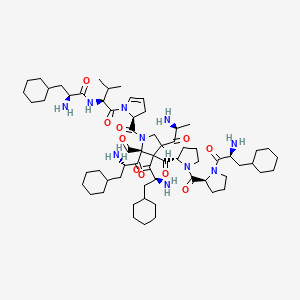

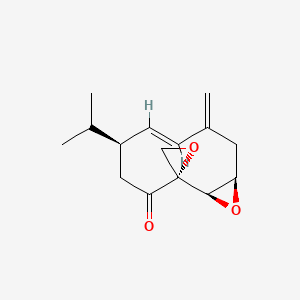

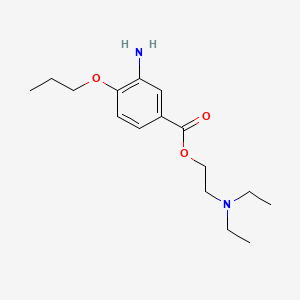

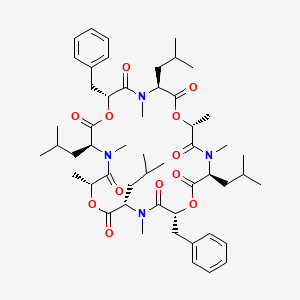

PF-1022A est un cyclooctadepsipeptide possédant des propriétés anthelminthiques à large spectre. Il est produit par la fermentation du champignon Mycelia sterilia. Ce composé est connu pour ses fortes activités anthelminthiques contre divers parasites, y compris Ascaridia galli chez les poulets .

Applications De Recherche Scientifique

PF-1022A has a wide range of scientific research applications, including:

Chemistry: PF-1022A is used as a model compound for studying cyclooctadepsipeptides and their synthesis.

Biology: It is used to study the biological activities of cyclooctadepsipeptides, particularly their anthelmintic properties.

Medicine: PF-1022A is investigated for its potential use in treating parasitic infections in both humans and animals.

Mécanisme D'action

PF-1022A exerce ses effets en formant des canaux ioniques dans les membranes des parasites, entraînant leur paralysie et leur mort . Le composé cible des canaux ioniques spécifiques et perturbe le fonctionnement normal des cellules du parasite. Ce mécanisme est similaire à celui d’autres médicaments anthelminthiques, tels que l’émodépside, qui est un dérivé de PF-1022A .

Analyse Biochimique

Biochemical Properties

PF 1022A belongs to a class of N-methylated cyclooctadepsipeptides (CODPs) with strong anthelmintic properties . The cell-free synthesis of this CODP and related structures has been described, as well as the purification and enzymatic characterization of the responsible synthetase .

Cellular Effects

The effects of this compound on mammalian cells and tissues have been studied. Short term effects were based on cell cycle blockade in G(0)/G(1) phase . Additionally, the cell cycle and apoptosis regulating proteins p53, p21 and bax, but not Bcl-2 were shown to impact on this compound-induced cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves a thiotemplate mechanism in which the substrates are activated as thioesters via adenylation . N-Methylation of the substrate L-leucine takes place after covalent binding prior to peptide bond formation .

Temporal Effects in Laboratory Settings

The enzyme responsible for this compound synthesis, PFSYN, has been purified to electrophoretic homogeneity .

Dosage Effects in Animal Models

Oral administration of this compound (0.5-2 mg/kg) induces worm excretion in a chicken model of A. galli infection .

Metabolic Pathways

It is known that the enzyme responsible for this compound synthesis, PFSYN, follows a thiotemplate mechanism .

Méthodes De Préparation

PF-1022A est synthétisé par un processus de fermentation impliquant le champignon Mycelia sterilia. La production industrielle de PF-1022A implique la fermentation de ce champignon dans des conditions contrôlées pour produire le composé en quantités importantes . De plus, il existe des méthodes pour produire des dérivés de PF-1022A, qui impliquent la nitration des noyaux phényles suivie d’une réduction et d’une fonctionnalisation ultérieure .

Analyse Des Réactions Chimiques

PF-1022A subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels au sein du composé.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés de PF-1022A.

Réactifs et conditions courants : La synthèse de PF-1022A et de ses dérivés implique souvent des réactifs tels que des agents nitrants et des conditions telles que des basses températures (par exemple, -20 °C à -78 °C) pour des réactions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PF-1022A, tels que l’émodépside.

Applications de la recherche scientifique

PF-1022A a un large éventail d’applications de recherche scientifique, notamment :

Chimie : PF-1022A est utilisé comme composé modèle pour étudier les cyclooctadepsipeptides et leur synthèse.

Biologie : Il est utilisé pour étudier les activités biologiques des cyclooctadepsipeptides, en particulier leurs propriétés anthelminthiques.

Médecine : PF-1022A est étudié pour son utilisation potentielle dans le traitement des infections parasitaires chez l’homme et les animaux.

Comparaison Avec Des Composés Similaires

PF-1022A appartient à une classe de composés appelés cyclooctadepsipeptides. Des composés similaires comprennent :

Émodépside : Un dérivé semi-synthétique de PF-1022A avec des propriétés anthelminthiques améliorées.

Enniatine : Un autre cyclooctadepsipeptide avec des caractéristiques structurelles et des activités biologiques similaires.

Avermectines et milbémycines : Ces composés ont également de fortes propriétés anthelminthiques mais diffèrent par leur structure chimique et leur mode d’action.

PF-1022A est unique en raison de ses propriétés spécifiques de formation de canaux ioniques et de son activité à large spectre contre divers parasites .

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNUXGPXJFAUQJ-LYWANRAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335234 | |

| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133413-70-4 | |

| Record name | PF 1022A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PF1022A in nematodes?

A1: While the exact mechanism of action remains partially understood, research suggests that PF1022A primarily targets the voltage- and calcium-activated potassium channel Slo-1 in nematodes. [] This interaction leads to the opening of the Slo-1 channel, disrupting neuronal signaling and muscle function. []

Q2: How does PF1022A's interaction with Slo-1 affect nematode physiology?

A2: By activating Slo-1 channels, PF1022A disrupts potassium ion flow, leading to hyperpolarization of nerve and muscle cells. [, ] This disruption in membrane potential impairs neuromuscular transmission, causing paralysis and ultimately death of the nematode. [, , ]

Q3: What is the molecular formula and weight of PF1022A?

A3: PF1022A has the molecular formula C44H74N4O12 and a molecular weight of 843.05 g/mol.

Q4: What are the key structural features of PF1022A?

A4: PF1022A is a cyclooctadepsipeptide, meaning it's a cyclic molecule composed of eight alternating amino acid and hydroxy acid residues. [] Its structure consists of four (L)-N-methylleucine residues alternating with two (D)-lactate and two (D)-3-phenyllactate units. [, ] This alternating arrangement contributes to its unique conformational properties. []

Q5: How does modifying the N-methylleucine residues in PF1022A affect its activity?

A5: Replacing the (L)-N-methylleucine residues with other N-alkylated amino acids generally leads to a decrease in anthelmintic activity, highlighting their importance for in vivo efficacy. []

Q6: What is the impact of modifying the phenyllactate moiety in PF1022A?

A6: Introducing substituents, particularly at the para position of the phenyllactate moiety, can significantly influence the activity of PF1022A. [] Some substitutions enhance activity, while others reduce it. Lipophilicity and polar surface area are crucial factors in determining in vivo efficacy. []

Q7: Do conformational restrictions imposed on the PF1022A macrocycle affect its activity?

A7: Introducing conformational constraints, like fusing small rings to the macrocycle, can negatively impact the anthelmintic activity of PF1022A. [, ] This suggests that the flexibility of the macrocycle and its ability to adopt specific conformations are crucial for its biological activity. []

Q8: Does PF1022A exhibit polymorphism?

A8: Yes, PF1022A exists in different polymorphic forms, including amorphous and crystalline structures. [] The amorphous form and one specific crystalline form (form III) exhibit higher solubility, potentially leading to better bioavailability. []

Q9: Are there strategies to improve the formulation and delivery of PF1022A?

A9: Researchers are exploring various formulation strategies to enhance the delivery and efficacy of PF1022A. Utilizing specific polymorphic forms with higher solubility is one approach. [] Further research is necessary to identify optimal drug delivery systems and formulations tailored for specific applications and target species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.